molecular formula C8H6F3NO2 B1419653 Methyl 2-(trifluoromethyl)isonicotinate CAS No. 588702-68-5

Methyl 2-(trifluoromethyl)isonicotinate

Cat. No. B1419653
M. Wt: 205.13 g/mol
InChI Key: XQCJUIRPIWHLLS-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C8H6F3NO2 and a molecular weight of 205.14 . It is also known by other names such as methyl 2-(trifluoromethyl)pyridine-4-carboxylate . This compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for Methyl 2-(trifluoromethyl)isonicotinate is 1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h2-4H,1H3 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Methyl 2-(trifluoromethyl)isonicotinate has a predicted boiling point of 213.9±40.0 °C and a predicted density of 1.331±0.06 g/cm3 . It is typically stored at room temperature .

Scientific Research Applications

Pest Management

  • Thrips Pest Management : Methyl isonicotinate, a non-pheromone thrips semiochemical, is being investigated for thrips pest management. It has shown effectiveness in trapping at least 12 thrips species, including significant virus vectors. It's mainly used as a lure in colored sticky traps for enhanced monitoring in greenhouses and could be integrated into various management strategies like mass trapping, lure and infect, or as a behavioral synergist with insecticides (Teulon et al., 2017). Similar findings were observed in a study on the use of methyl isonicotinate in thrips pest management, highlighting its potential for broader applications in pest control (Teulon et al., 2011).

Chemical and Molecular Studies

  • Electrochemical Reduction : Research on the electrochemical reduction of methyl isonicotinate explored its mechanism in an aqueous medium, providing insights into its chemical properties and potential applications in electrochemistry (Laviron et al., 1994).
  • Molecular Structure Analysis : A study on the molecular structure of methyl isonicotinate using gas phase electron diffraction combined with ab initio calculations revealed insights into its molecular configuration, helpful in understanding its interaction in various chemical processes (Kiyono et al., 1996).

Synthesis and Material Science

  • Catalytic Synthesis : Research on synthesizing methyl isonicotinate using solid super acid S_2O_8~(2-)/ZrO_2SiO_2 as a catalyst provided an efficient method to produce this compound, indicating its potential in industrial chemistry (Li Xu-dong, 2004).
  • Metal-Organic Frameworks : A study explored the use of isonicotinic acid in the synthesis of a novel metal-organic framework for adsorptive removal of dyes from aqueous solutions, demonstrating its applicability in environmental remediation (Tella et al., 2017).

Safety And Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Future Directions

While specific future directions for Methyl 2-(trifluoromethyl)isonicotinate are not mentioned in the search results, it’s worth noting that trifluoromethylpyridines, including this compound, are expected to find many novel applications in the future . This is due to their unique physicochemical properties and their current use in the agrochemical and pharmaceutical industries .

properties

IUPAC Name

methyl 2-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-6(4-5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCJUIRPIWHLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673226
Record name Methyl 2-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(trifluoromethyl)isonicotinate

CAS RN

588702-68-5
Record name Methyl 2-(trifluoromethyl)-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588702-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(trifluoromethyl)pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(trifluormethyl)isonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under inert atmosphere, a mixture of 2-Trifluoromethyl-isonicotinic acid (1.0 equiv.), BOP (1.2 equiv.), DIPEA (1.5 equiv.) in DCM (C=0.1 molL−1) and MeOH (C=0.1 molL−1) was stirred at RT for 16 h. The reaction mixture was evaporated to dryness. The resulting residue was hydrolysed with HCl 1N and extracted twice with Et2O. The organic layers were combined, washed with a saturated solution of NaHCO3, brine, dried over MgSO4, concentrated to afford the product as transparent oil in a 66% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Tajuddin - 2013 - etheses.dur.ac.uk
Aryl and alkyl boronic acids and their derivatives have a broad variety of applications, ranging from uses in medicines to cross-coupling partners in modern organic synthesis. This …
Number of citations: 4 etheses.dur.ac.uk

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